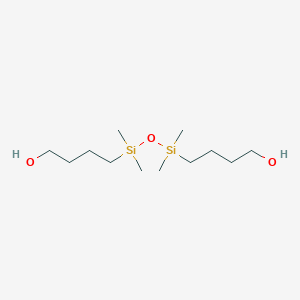

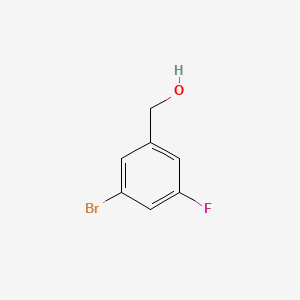

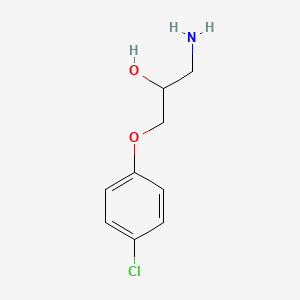

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the structure of “tert-Butyl (X-phenyl)carbamate” where X is a substituent, are generally used in organic synthesis . The tert-butyl group and the carbamate group (OC(O)NH2) are common protecting groups used in organic synthesis. The phenyl group attached to the carbamate nitrogen indicates that this compound could be used as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

While the exact synthesis method for this compound isn’t available, similar compounds are typically synthesized through substitution reactions . The tert-butyl carbamate group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The boronate group can be introduced using a suitable boronic acid or boronate ester .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and MS . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.科学的研究の応用

Intermediate in Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Kong et al. (2016) discussed its use in the synthesis of crizotinib, a medication used in cancer treatment. Their study elaborates on the synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structure of the intermediate through MS and 1HNMR spectrum (Kong et al., 2016).

Crystal Structure and Physicochemical Analysis

Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting its significance as an intermediate of 1H-indazole derivatives. The study involved detailed crystal structure analysis and DFT (Density Functional Theory) calculations, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).

Application in Polymer Science

Fischer et al. (2013) explored the application of related compounds in the development of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like imaging and sensing, showcasing the versatility of compounds related to tert-butyl carbamate derivatives in polymer science (Fischer, Baier, & Mecking, 2013).

Hydrogen Peroxide Vapor Detection

Fu et al. (2016) researched the use of tert-butyl derivatives in the development of organic thin-film fluorescence probes for explosive detection, specifically focusing on hydrogen peroxide vapor. The study emphasizes the efficient deboration reaction in these compounds, leading to rapid response times in detecting hydrogen peroxide vapor (Fu et al., 2016).

Radioprotective Properties

Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to tert-butyl carbamate and evaluated their cytotoxic and radioprotective effects. Such studies highlight the potential medical applications of tert-butyl derivatives in areas like radioprotection (Qin et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDLOQTDZZSFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378290 |

Source

|

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

CAS RN |

374595-05-8 |

Source

|

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)